Neboglamine

Catalog No.
S536916
CAS No.
163000-63-3
M.F
C13H24N2O3
M. Wt
256.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neboglamine

CAS Number

163000-63-3

Product Name

Neboglamine

IUPAC Name

(4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C13H24N2O3/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

VCRGLZYPNNAVRP-JTQLQIEISA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(S)-4-amino-5-((4,4-dimethylcyclohexyl)amino)-5-oxopentanoic acid, (S)-4-amino-N-(4,4-dimethylcyclohexyl)glutaramic acid, 4-amino-5-((4,4-dimethylcyclohexyl)amino)-5-oxopentanoic acid, CR 2249, CR-2249, CR2249, neboglamine

Canonical SMILES

CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C

Isomeric SMILES

CC1(CCC(CC1)NC(=O)[C@H](CCC(=O)O)N)C

The exact mass of the compound Neboglamine is 256.1787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neboglamine (CAS 163000-63-3) is a positive allosteric modulator (PAM) of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Unlike direct agonists, it does not activate the receptor on its own but enhances the efficacy of endogenous co-agonists like glycine and D-serine. This mechanism allows for the potentiation of glutamatergic neurotransmission, particularly in states of receptor hypofunction, which has made it a key tool in preclinical research for schizophrenia and cognitive deficits. It is typically supplied and administered as a hydrochloride salt to ensure solubility and stability in experimental settings.

Substituting Neboglamine with direct or partial agonists like D-Serine or D-Cycloserine is inappropriate for targeted research due to fundamental mechanistic differences. As a positive allosteric modulator, Neboglamine only amplifies existing, physiologically relevant NMDA receptor signaling in the presence of an endogenous co-agonist. This avoids the tonic, non-physiological receptor activation caused by direct agonists, which can lead to excitotoxicity and receptor desensitization. It also provides a distinct profile from partial agonists like D-cycloserine, which have a ceiling effect and can act as functional antagonists in the presence of high endogenous agonist concentrations. Therefore, procuring Neboglamine is required for studies designed to specifically enhance, rather than replace, endogenous glutamatergic tone without the confounding effects of direct agonism.

Selective Neuronal Activation Profile Avoids Motor System Confounds of Typical Antipsychotics

In a rat model, Neboglamine significantly increased neuronal activation (Fos-like immunoreactivity) in brain regions relevant to psychosis, such as the prefrontal cortex (3.2-fold increase) and nucleus accumbens (4.8-fold increase). Critically, unlike the typical antipsychotic Haloperidol which caused a 390-fold increase in the dorsolateral striatum, Neboglamine had no effect in this region, similar to the atypical antipsychotic clozapine.

Evidence DimensionNeuronal Activation (Fos-like immunoreactivity vs. control)
Target Compound DataNo effect in dorsolateral striatum.
Comparator Or BaselineHaloperidol: 390-fold increase in dorsolateral striatum.
Quantified DifferenceNeboglamine avoids the striatal activation characteristic of typical antipsychotics.
ConditionsIn vivo, rat forebrain.

For researchers studying psychosis, this demonstrates that Neboglamine modulates relevant cortical circuits without the confounding activation of motor pathways associated with the extrapyramidal side effects of standard comparators like Haloperidol.

Effective in Psychosis Models Without Impacting Baseline Locomotor Activity

In a phencyclidine (PCP)-induced hyperlocomotion model in rats, a standard assay for antipsychotic potential, oral Neboglamine dose-dependently inhibited the behavioral effects of the NMDA antagonist. Unlike comparator antipsychotics haloperidol and clozapine, which also inhibited PCP-induced behavior, Neboglamine and the direct co-agonist D-serine had no significant effect on the basal levels of locomotor activity in control animals.

Evidence DimensionEffect on Basal Locomotor Activity
Target Compound DataNo significant effect.
Comparator Or BaselineHaloperidol & Clozapine: Known to affect basal locomotion.
Quantified DifferenceQualitatively distinct behavioral profile (active in disease model, inert at baseline).
ConditionsIn vivo, rat behavioral model.

This allows researchers to attribute behavioral recovery in deficit models directly to the compound's primary mechanism, rather than to confounding sedative or general motor-suppressant effects common to other CNS agents, ensuring cleaner experimental interpretation.

Biochemical Profile Confirms Allosteric Mechanism: Modulates Efficacy, Not Potency

In functional assays using rat hippocampal slices, Neboglamine (3-30 μM) enhanced the maximal efficacy of glycine in facilitating NMDA-evoked neurotransmitter release. The compound did not, however, alter the potency of glycine; the EC₅₀ value for glycine remained constant at approximately 21.5 μM in the presence or absence of Neboglamine.

Evidence DimensionModulation of Glycine's Potency (EC₅₀)
Target Compound DataNo change in glycine EC₅₀.
Comparator Or BaselineA competitive agonist would shift the EC₅₀ to the left (increase potency).
Quantified DifferenceZero alteration of agonist potency, confirming a non-competitive, allosteric mechanism.
ConditionsEx vivo, rat hippocampal slices, NMDA-evoked [³H]noradrenaline release assay.

For researchers investigating the specific roles of allosteric modulation, this evidence confirms Neboglamine as the correct tool, ensuring experiments are not confounded by competitive binding dynamics at the orthosteric agonist site.

Superior Handling and Usability via Hydrochloride Salt Formulation

Neboglamine is typically synthesized, supplied, and studied in its hydrochloride (HCl) salt form. Reports indicate that the freebase form of Neboglamine has poor pharmacokinetics and solubility, making the HCl version essential for reliable preparation of dosing solutions for both in vitro and in vivo applications.

Evidence DimensionSolubility / Processability
Target Compound DataUsed as the hydrochloride salt for improved solubility and handling.
Comparator Or BaselineImplied poor solubility of the freebase form.
Quantified DifferenceNot applicable; qualitative but critical handling property.
ConditionsGeneral laboratory use, preparation of stock and dosing solutions.

Procuring the hydrochloride salt of Neboglamine is a critical, process-driven decision that prevents issues with solubility and bioavailability, ensuring experimental reproducibility and the successful delivery of the active agent.

Preclinical Assessment of Pro-Cognitive and Antipsychotic Agents without Motor Confounds

Neboglamine is the right choice for in vivo behavioral studies aiming to reverse cognitive or psychosis-like deficits (e.g., in PCP or scopolamine models) where it is critical to avoid the confounding sedative or motor side effects produced by standard antipsychotic comparators.

Isolating the Contribution of Allosteric vs. Orthosteric NMDA Receptor Modulation

This compound is essential for studies designed to differentiate the functional consequences of enhancing endogenous glycine signaling via allosteric modulation versus direct, tonic activation of the receptor with an orthosteric agonist like D-serine or a partial agonist like D-cycloserine.

Investigating Therapeutic Strategies for NMDA Receptor Hypofunction

In models of diseases hypothesized to involve glutamatergic hypofunction, such as the negative and cognitive symptoms of schizophrenia, Neboglamine serves as a precise tool to potentiate deficient NMDA receptor signaling without causing global, non-physiological activation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

256.17869263 Da

Monoisotopic Mass

256.17869263 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12EA34U5B8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

163000-63-3

Wikipedia

Neboglamine

Dates

Last modified: 07-15-2023
1: Chiusaroli R, Garofalo P, Espinoza S, Neri E, Caselli G, Lanza M. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat. Pharmacol Res. 2010 May;61(5):430-6. doi: 10.1016/j.phrs.2009.12.010. PubMed PMID: 20045056.
2: Lanza M, Bonnafous C, Colombo S, Revel L, Makovec F. Characterization of a novel putative cognition enhancer mediating facilitation of glycine effect on strychnine-resistant sites coupled to NMDA receptor complex. Neuropharmacology. 1997 Aug;36(8):1057-64. PubMed PMID: 9294970.
3: Pittaluga A, Vaccari D, Raiteri M. The "kynurenate test", a biochemical assay for putative cognition enhancers. J Pharmacol Exp Ther. 1997 Oct;283(1):82-90. PubMed PMID: 9336311.
4: Garofalo P, Colombo S, Lanza M, Revel L, Makovec F. CR 2249: a new putative memory enhancer. Behavioural studies on learning and memory in rats and mice. J Pharm Pharmacol. 1996 Dec;48(12):1290-7. PubMed PMID: 9004193.

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